Rilmakalim

概要

説明

Rilmakalim is a potassium channel opener that activates ATP-sensitive potassium channels in various tissues, including the heart and vascular smooth muscles . This compound has been studied for its potential therapeutic effects in conditions such as asthma and cardiovascular diseases due to its ability to induce vasodilation and bronchodilation .

準備方法

The synthesis of rilmakalim involves several steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

化学反応の分析

リルマカリムは、次のような様々な化学反応を起こします。

酸化: リルマカリムは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: また、還元反応を起こすこともできますが、これはそれほど一般的ではありません。

置換: リルマカリムは、特に強い求核剤の存在下で、置換反応に参加することができます。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メタノールナトリウムなどの求核剤が含まれます. 使用される特定の反応条件と試薬に応じて、生成される主な生成物が異なります。

4. 科学研究への応用

リルマカリムは、科学研究への応用について広く研究されています。その例としては、次のようなものがあります。

化学: カリウムチャネルの機能と調節を研究するためのツールとして使用されます。

生物学: 細胞のイオンチャネルと膜電位への影響について調査されています。

科学的研究の応用

Scientific Research Applications

-

Cardiovascular Research

- Vasodilation : Rilmakalim has been shown to induce vasodilation in various vascular beds by opening K_ATP channels in endothelial cells. This effect was observed in capillary endothelial cells from guinea pig hearts, where this compound significantly increased slope conductance and hyperpolarized the membrane potential .

- Antiarrhythmic Effects : Activation of K_ATP channels by this compound shortens action potential duration and enhances repolarization reserve, which may suppress early afterdepolarizations (EADs) in cardiac myocytes .

-

Metabolic Studies

- Metabolic Inhibition : this compound's ability to activate K_ATP channels is enhanced under conditions of metabolic stress, such as ATP depletion. Studies have shown that metabolic inhibition with agents like 2-deoxy-D-glucose leads to a significant increase in K_ATP currents, suggesting that this compound can serve as a protective agent during ischemic conditions .

- Insulin Secretion : Research indicates that this compound may influence insulin secretion by modulating K_ATP channels in pancreatic beta cells, thus playing a potential role in diabetes management .

- Neuroprotective Effects

Data Tables

Case Studies

- Case Study 1 : A study on guinea pig ventricular myocytes demonstrated that this compound activates K_ATP currents with a half-maximal effective concentration (EC50) of 1.1 μM. The currents induced by this compound were significantly higher than those activated by metabolic inhibition, indicating its potency as a channel opener .

- Case Study 2 : In a clinical setting, this compound was evaluated for its effects on patients with coronary artery disease. Results indicated improved myocardial perfusion during stress tests when patients were administered this compound, highlighting its therapeutic potential in managing cardiac ischemia .

作用機序

リルマカリムは、ATP 感受性カリウムチャネルを開くことで効果を発揮し、細胞膜の過分極を引き起こします。これにより、平滑筋の弛緩、血管拡張、気管支拡張が起こります。 分子標的は、心臓、血管平滑筋、その他の組織のカリウムチャネルです . 作用機序に関与する経路は、主にイオン流と膜電位の調節に関連しています .

6. 類似化合物の比較

リルマカリムは、レブクロマカリムやピナシジルなどの他のカリウムチャネル開口薬と類似しています。 しかし、特定の用途においてより効果的であるユニークな特性を持っています。

類似化合物との比較

Rilmakalim is similar to other potassium channel openers such as levcromakalim and pinacidil. it has unique properties that make it more effective in certain applications:

Levcromakalim: Similar in function but this compound has shown stronger inhibition of electrically stimulated contractions in vascular tissues.

Pinacidil: Both compounds activate ATP-sensitive potassium channels, but this compound has a higher efficacy under hypotonic stress conditions. Other similar compounds include cromakalim and nicorandil, which also target potassium channels but differ in their specific applications and efficacy profiles.

生物活性

Rilmakalim is a novel potassium channel opener that primarily activates ATP-sensitive potassium (K) channels. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cardiac physiology, and relevant case studies.

This compound exerts its biological effects by opening K channels located in various tissues, including cardiac and vascular smooth muscle cells. The activation of these channels leads to hyperpolarization of the cell membrane, reducing calcium influx and subsequently decreasing muscle contraction. This mechanism is crucial in mediating the drug's vasodilatory and cardioprotective effects.

Key Properties

- K Channel Activation : this compound induces an outward current in cardiac cells, which can be blocked by glibenclamide, a known K channel blocker .

- Antiarrhythmic Effects : Studies have shown that this compound can shorten the action potential duration in cardiac tissues, which may reduce the risk of arrhythmias during ischemic conditions .

Effects on Cardiac Physiology

This compound's influence on cardiac physiology has been extensively studied, particularly regarding its antiarrhythmic properties and ability to protect against ischemia-induced damage.

Table 1: Effects of this compound on Cardiac Action Potentials

Case Studies

Several case studies have highlighted the clinical implications of this compound, particularly in treating conditions like hypertension and heart failure.

Case Study 1: this compound in Hypertensive Patients

A clinical trial involving hypertensive patients demonstrated that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure. The study reported that patients experienced improved vascular reactivity and reduced peripheral resistance due to enhanced K channel activity .

Case Study 2: Cardioprotection during Ischemia

In a controlled study with rabbit models, this compound was shown to effectively reduce the incidence of arrhythmias during induced ischemic episodes. The drug's ability to shorten action potential duration was linked to a decrease in the likelihood of reentrant circuits forming during ischemia .

Research Findings

Recent research has focused on the pharmacological profile of this compound, revealing several important findings:

- Enhanced Efficacy Under Stress : this compound's effectiveness is significantly increased under conditions of osmotic stress, suggesting that its therapeutic potential may be maximized in specific physiological states .

- Electrophysiological Impact : The compound has been shown to modulate ion currents in cardiac myocytes, contributing to its antiarrhythmic properties by stabilizing membrane potentials during pathological conditions .

特性

IUPAC Name |

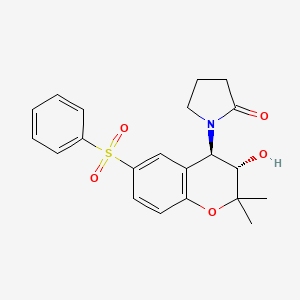

1-[(3S,4R)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAQWOWWTKFLNX-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157307 | |

| Record name | Rilmakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132014-21-2 | |

| Record name | Rilmakalim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132014212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47Y56T6LEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。